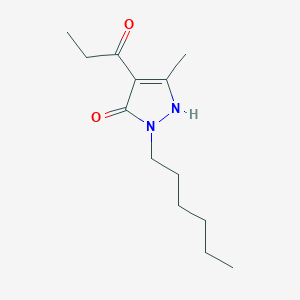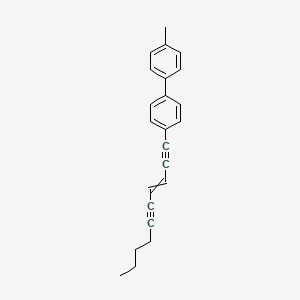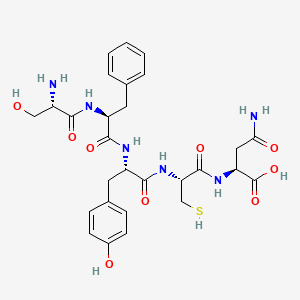
L-Seryl-L-phenylalanyl-L-tyrosyl-L-cysteinyl-L-asparagine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Seryl-L-phenylalanyl-L-tyrosyl-L-cysteinyl-L-asparagine is a peptide composed of five amino acids: serine, phenylalanine, tyrosine, cysteine, and asparagine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-phenylalanyl-L-tyrosyl-L-cysteinyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane.
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers are commonly used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
L-Seryl-L-phenylalanyl-L-tyrosyl-L-cysteinyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT (dithiothreitol).
Substitution: The hydroxyl groups in serine and tyrosine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine) in aqueous solutions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of alkylated or acylated peptides.
科学的研究の応用
L-Seryl-L-phenylalanyl-L-tyrosyl-L-cysteinyl-L-asparagine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and drugs.
作用機序
The mechanism by which L-Seryl-L-phenylalanyl-L-tyrosyl-L-cysteinyl-L-asparagine exerts its effects depends on its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The cysteine residue can form disulfide bonds, influencing protein structure and function. The serine and tyrosine residues can be phosphorylated, affecting signaling pathways.
類似化合物との比較
Similar Compounds
L-Glutaminyl-L-tyrosyl-L-isoleucyl-L-lysyl-L-alanyl-L-asparaginyl-L-seryl-L-lysyl-L-phenylalanyl-L-isoleucylglycyl-L-isoleucyl-L-threonyl-L-glutamyl-L-leucine: Another peptide with a different sequence but similar structural properties.
Semaglutide: A polypeptide used in the treatment of type 2 diabetes, with a different sequence and function.
Uniqueness
L-Seryl-L-phenylalanyl-L-tyrosyl-L-cysteinyl-L-asparagine is unique due to its specific sequence and the presence of cysteine, which allows for disulfide bond formation. This property can significantly influence its biological activity and stability compared to other peptides.
特性
CAS番号 |
817623-09-9 |
|---|---|
分子式 |
C28H36N6O9S |
分子量 |
632.7 g/mol |
IUPAC名 |
(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C28H36N6O9S/c29-18(13-35)24(38)31-19(10-15-4-2-1-3-5-15)25(39)32-20(11-16-6-8-17(36)9-7-16)26(40)34-22(14-44)27(41)33-21(28(42)43)12-23(30)37/h1-9,18-22,35-36,44H,10-14,29H2,(H2,30,37)(H,31,38)(H,32,39)(H,33,41)(H,34,40)(H,42,43)/t18-,19-,20-,21-,22-/m0/s1 |
InChIキー |
UKWRPOLNASIEQN-YFNVTMOMSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Phosphonic acid, [(2S)-2-amino-2-(4-chlorophenyl)ethyl]-, diethyl ester](/img/structure/B14205019.png)
![Trimethyl[(pentadec-14-yn-5-yl)oxy]silane](/img/structure/B14205022.png)
![2-{6-[4-(Pyrrolidin-1-yl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14205023.png)
![4-Nitro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14205029.png)
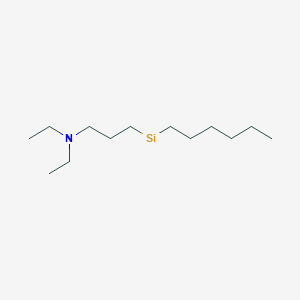
![1-Bromo-2-[1-(ethenyloxy)hept-2-yn-1-yl]benzene](/img/structure/B14205035.png)

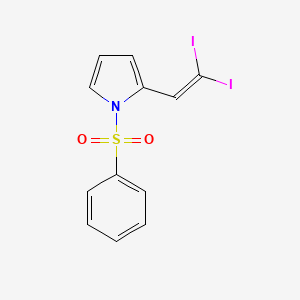
![N-[(1R)-1-Phenylethyl]nitrous amide](/img/structure/B14205053.png)

